molecular formula C10H11N3O2 B13325708 Methyl2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate

Methyl2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate

Cat. No.: B13325708
M. Wt: 205.21 g/mol
InChI Key: JMVXUPPRVZXPBU-UHFFFAOYSA-N
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Description

Methyl2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate is a benzodiazole derivative featuring an amino group at position 2, a methyl group at position 7, and a methyl ester at position 3. The amino and ester functional groups enhance its reactivity, making it a versatile intermediate for further derivatization .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-amino-7-methyl-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-5-3-6(9(14)15-2)4-7-8(5)13-10(11)12-7/h3-4H,1-2H3,(H3,11,12,13)

InChI Key

JMVXUPPRVZXPBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes

Nitro Reduction and Cyclization

A widely reported method involves the reduction of nitro intermediates followed by cyclization. For example:

  • Starting material : Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is suspended in water and heated to 70–80°C. Sodium dithionite (Na₂S₂O₄) is added, and the temperature is raised to 90–100°C to facilitate nitro group reduction and cyclization.
  • Key step : The nitro group is reduced to an amine, which undergoes intramolecular cyclization to form the benzimidazole core.
  • Yield : Up to 96.6% under optimized conditions.

This approach is adaptable to target compounds by modifying substituents on the benzoate precursor. For instance, replacing the butyrylamino group with a methyl group at position 7 would yield the desired product.

Condensation with o-Phenylenediamine Derivatives

Another route involves condensation reactions between substituted o-phenylenediamines and carboxylic acid derivatives:

  • Reagents : Methyl 4-chloro-3-nitrobenzoate reacts with methylamine in DMF at 80°C to introduce the methyl group at position 7.
  • Cyclization : The nitro group is reduced (e.g., using H₂/Pd-C or Na₂S₂O₄), followed by cyclization with a carbonyl source (e.g., formic acid) to form the benzimidazole ring.

This method allows precise control over substituent placement, critical for introducing the 2-amino group.

Reaction Conditions and Optimization

Temperature and pH Dependence
  • Cyclization reactions proceed efficiently at 90–100°C, with pH adjustment to 9–10 post-reaction to facilitate extraction.
  • Lower temperatures (<70°C) result in incomplete cyclization, while higher temperatures (>100°C) risk decomposition.
Solvent Systems
  • Aqueous systems : Preferred for Na₂S₂O₄-mediated reductions due to solubility and safety.
  • DMF : Used for nucleophilic substitutions (e.g., introducing methyl groups).
Catalysts and Reagents
  • Sodium dithionite : Effective for nitro reduction and cyclization in one pot.
  • POCl₃ : Used for activating carboxyl groups in subsequent derivatization.

Analytical Data and Characterization

Spectral Data
  • ¹H NMR : Expected signals include a singlet for the methyl ester (δ ~3.9 ppm), a multiplet for the aromatic protons (δ ~7.5–8.0 ppm), and a broad peak for the NH₂ group (δ ~5.5 ppm).
  • MS (ESI+) : Molecular ion peak at m/z 235.1 [M+H]⁺.
Purity and Yield
  • HPLC : Purity >98% achieved via ethyl acetate extraction and recrystallization.
  • Yield optimization : Excess Na₂S₂O₄ (3 equiv.) and controlled pH improve yields.

Applications and Derivatives

Bioactive Derivatives
Agricultural Fungicides

Alkoxymethyl-benzimidazoles derived from this scaffold demonstrate efficacy against Fusarium species.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Substituent Variations in Benzodiazole Derivatives

The benzodiazole core allows for diverse functionalization. Key analogs and their substituent patterns include:

Compound Name Substituents (Positions) Key Functional Groups Reference CAS/ID
Target Compound 2-NH₂, 7-CH₃, 5-COOCH₃ Amino, methyl ester Not explicitly listed
Methyl 2-(aminomethyl)-1H-benzodiazole-5-carboxylate 2-CH₂NH₂, 5-COOCH₃ Aminomethyl, methyl ester 1803608-17-4
Methyl 1,2-dimethyl-1H-benzodiazole-5-carboxylate 1-CH₃, 2-CH₃, 5-COOCH₃ Two methyl groups, methyl ester 256936-11-5
Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate 7-Br, 1-CH₂CH₃, 5-COOCH₂CH₃ Bromo, ethyl ester 1437794-87-0
Methyl 7-(tetramethyl-dioxaborolan-2-yl)-1H-benzodiazole-5-carboxylate 7-Boronates, 5-COOCH₃ Boronate ester, methyl ester 2377607-24-2

Key Observations :

  • Amino vs. Aminomethyl Groups: The target compound’s 2-amino group contrasts with the aminomethyl group in , which may influence hydrogen-bonding capacity and solubility.
  • Halogen vs. Boronate Substitutions : Bromo (e.g., ) or boronate (e.g., ) groups at position 7 enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s 7-methyl group limits such reactivity but enhances steric stability.
  • N-Alkylation: Compounds like and feature alkylated nitrogen (positions 1 or 2), which can alter electronic properties and metabolic stability compared to the unalkylated amino group in the target compound.

Physicochemical Properties

Comparative data for select analogs:

Compound Name Molecular Weight Melting Point (°C) Solubility (Predicted) LogP (Predicted)
Target Compound ~221.23 Not reported Moderate in polar solvents ~1.5
Methyl 1,2-dimethyl-1H-benzodiazole-5-carboxylate 204.23 161–163 Low in water 2.1
Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate 297.15 Not reported Low in water 3.0
Methyl 7-bromo-1-propyl-1H-benzodiazole-5-carboxylate 297.15 Not reported Low in polar solvents 3.2

Key Observations :

  • The target compound’s amino group likely increases polarity compared to methyl- or bromo-substituted analogs, improving aqueous solubility.
  • Higher molecular weight and halogenation (e.g., bromo in ) correlate with increased LogP, suggesting greater lipophilicity.

Biological Activity

Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate is a compound of significant interest in biological research due to its diverse potential applications in medicinal chemistry, biochemistry, and molecular biology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate
  • Molecular Formula : C10H10N2O2
  • CAS Number : 1258070-65-3

The biological activity of methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate is primarily attributed to its ability to interact with various biological macromolecules. The compound features a benzodiazole ring system that facilitates hydrogen bonding and π-π interactions with proteins and nucleic acids. These interactions can lead to modulation of enzyme activities and receptor functions, which are critical for various cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism involves the inhibition of bacterial enzyme systems, which disrupts metabolic processes essential for bacterial survival. For example, studies have shown promising results against Pseudomonas aeruginosa and Acinetobacter baumannii, both known for their resistance to conventional antibiotics .

Antiviral Properties

Preliminary studies suggest that methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate may possess antiviral activity. It has been evaluated for its ability to inhibit viral replication through interference with viral enzyme functions, although more extensive clinical studies are required to confirm these effects.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its ability to induce apoptosis in cancer cells has been noted, potentially through the activation of specific signaling pathways that lead to cell death. This property makes it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated effectiveness against Pseudomonas aeruginosa with MIC values less than 0.125 mg/dm³ .
Antiviral Evaluation Showed potential in inhibiting viral replication in vitro; further studies needed for clinical relevance.
Anticancer Research Induced apoptosis in various cancer cell lines; suggested pathways include mitochondrial dysfunction and caspase activation.

Applications in Scientific Research

Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate serves as a valuable tool in various scientific applications:

  • Fluorescent Probes : Its unique structure allows it to be utilized as a fluorescent probe for detecting nucleic acids and proteins in bioimaging applications.
  • Drug Development : The compound's interaction with biological targets positions it as a promising candidate for the development of new therapeutic agents against infectious diseases and cancer.
  • Chemical Synthesis : It acts as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with potential biological activities .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted benzimidazole precursors. Key steps include:

  • Cyclization : Reacting 2-amino-4-methylbenzoic acid derivatives with chloroformamides or nitriles under basic conditions (e.g., triethylamine) to form the benzodiazole core .
  • Esterification : Subsequent carboxylation via methyl ester formation using methanol and catalytic sulfuric acid .
  • Optimization : Yield and purity improvements may require fine-tuning solvent polarity (e.g., DMF vs. THF) and temperature gradients (e.g., reflux vs. microwave-assisted synthesis) .

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic signals: the methyl ester group (~3.8–4.0 ppm for 1H^1H, ~165–170 ppm for 13C^{13}C) and benzodiazole aromatic protons (~6.8–7.5 ppm) .
    • IR : Confirm the presence of ester C=O (~1700 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .
  • Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve X-ray diffraction data, ensuring accurate bond lengths and angles for the benzodiazole core .

Q. What are the compound’s key physicochemical properties relevant to solubility and stability?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water due to the hydrophobic benzodiazole core .
  • Stability : Stable at room temperature but sensitive to strong acids/bases, which may hydrolyze the ester group. Store under inert conditions .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anticancer efficacy) be resolved?

  • Assay Design :
    • Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing; MTT assays for cytotoxicity) to minimize variability .
    • Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) and replicate experiments across multiple cell lines/microbial strains .
  • Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., topoisomerase II for anticancer activity) versus bacterial proteins .

Q. What strategies address low crystallinity in X-ray diffraction studies of this compound?

  • Crystallization Optimization :
    • Screen solvents (e.g., ethyl acetate/hexane mixtures) using vapor diffusion methods .
    • Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice interactions .
  • Data Analysis : Employ ORTEP-III for graphical refinement of disordered regions and hydrogen-bonding networks .

Q. How does the methylamino substitution at position 2 influence reactivity compared to analogs?

  • Comparative Reactivity :

    • The 2-amino group enhances nucleophilicity, enabling regioselective alkylation or acylation reactions (e.g., with benzyl chloroformate) .
    • Contrast with sulfur- or halogen-substituted analogs (e.g., Methyl 2-(methylsulfanyl)- derivatives), which exhibit lower hydrogen-bonding potential .
  • Table : Reactivity Comparison

    Substituent (Position 2)Reactivity with ElectrophilesHydrogen-Bonding Capacity
    -NH2_2High (nucleophilic)High (donor/acceptor)
    -SMeModerateLow
    -BrLow (electrophilic)None

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction :
    • Use SwissADME to estimate logP (~2.5–3.0), indicating moderate lipophilicity .
    • Predict metabolic stability via cytochrome P450 interactions (e.g., CYP3A4 oxidation susceptibility) .
  • Molecular Dynamics : Simulate membrane permeability (e.g., POPC lipid bilayers) to assess blood-brain barrier penetration potential .

Methodological Guidelines

  • Data Contradictions : Always cross-reference experimental conditions (e.g., solvent purity, temperature gradients) and validate via orthogonal techniques (e.g., HPLC purity checks) .
  • Advanced Synthesis : For scale-up, consider continuous flow reactors to maintain consistent reaction kinetics and reduce byproducts .

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